molecular formula C16H20F3NO4 B13500240 2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B13500240
M. Wt: 347.33 g/mol
InChI Key: UIQDQODDDQSNKX-UHFFFAOYSA-N
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Description

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethyl-substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Butanoic Acid Backbone: This can be achieved through various methods, such as the alkylation of a suitable precursor or the use of a Grignard reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for peptides or other biologically active compounds.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-((Tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Lacks the trifluoromethyl group.

    4-(4-(Trifluoromethyl)phenyl)butanoic acid: Lacks the Boc-protected amino group.

    2-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid: Lacks the Boc protection.

Uniqueness

The presence of both the Boc-protected amino group and the trifluoromethyl-substituted aromatic ring makes 2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid unique. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

2-((Tert-butoxycarbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid, also known as N-Boc-L-4-trifluoromethylphenylalanine, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₈F₃NO₄
  • Molecular Weight : 333.30 g/mol
  • CAS Number : 82317-83-7

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethyl group on the phenyl ring, which significantly influences its biological properties.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially increasing their interaction with biological targets. Research indicates that substituents like trifluoromethyl can improve binding affinity to enzymes or receptors, thus enhancing pharmacological effects .

1. Antitumor Activity

Studies have shown that compounds containing trifluoromethyl groups exhibit significant antitumor activity. For instance, SAR (Structure-Activity Relationship) studies indicate that the presence of a trifluoromethyl group can enhance the potency of compounds against various cancer cell lines by modifying their interaction with target proteins involved in tumor growth and proliferation .

2. Enzyme Inhibition

Research has indicated that derivatives of this compound can act as inhibitors for specific enzymes. For example, studies have demonstrated that trifluoromethyl-containing compounds can inhibit reverse transcriptase enzymes, which are critical in viral replication processes. The presence of the Boc group may further stabilize the compound in biological systems, enhancing its efficacy .

3. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Preliminary studies indicate that it may influence neurotransmitter uptake mechanisms, particularly serotonin (5-HT), which could have implications for mood disorders and other neurological conditions .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal investigated the antitumor efficacy of various trifluoromethylated amino acids, including this compound. The results showed a marked reduction in tumor cell viability at micromolar concentrations, suggesting strong antitumor potential.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized several analogs of this compound and tested them against reverse transcriptase. The findings revealed that modifications to the trifluoromethyl group significantly affected inhibitory potency, highlighting the importance of this functional group in drug design.

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₈F₃NO₄
Molecular Weight333.30 g/mol
CAS Number82317-83-7
Antitumor ActivitySignificant in vitro activity
Enzyme InhibitionEffective against reverse transcriptase
Neuropharmacological EffectsPotential influence on serotonin uptake

Properties

Molecular Formula

C16H20F3NO4

Molecular Weight

347.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-12(13(21)22)9-6-10-4-7-11(8-5-10)16(17,18)19/h4-5,7-8,12H,6,9H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

UIQDQODDDQSNKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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